2-(1-Amino-3-methylbutyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-amino-3-methylbutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYJLRMNAPWVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747009 | |
| Record name | 2-(1-Amino-3-methylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54393-21-4 | |
| Record name | 2-(1-Amino-3-methylbutyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1 Amino 3 Methylbutyl Aniline and Its Precursors
Direct Synthetic Routes to 2-(1-Amino-3-methylbutyl)aniline
Direct synthesis focuses on creating the final saturated amino-alkyl aniline (B41778) structure in the latter stages of the reaction sequence.
A primary and effective method for the direct synthesis of this compound is the catalytic hydrogenation of its unsaturated analogue, 2-(1-methylbut-2-en-1-yl)aniline. rsc.orgsci-hub.sersc.orgnih.gov This process involves the reduction of the carbon-carbon double bond within the alkenyl side chain to a single bond, yielding the saturated alkyl group.
Research has demonstrated that this transformation can be achieved with high efficiency using a palladium on carbon (Pd/C) catalyst. rsc.orgrsc.org The reaction is typically carried out in a solvent such as ethyl acetate (B1210297) at room temperature under a hydrogen atmosphere. rsc.orgrsc.org This method is notable for its high yield, with studies reporting product isolation of up to 93%. sci-hub.seresearchgate.net The process selectively reduces the alkene double bond without affecting the aromatic ring or the amino group. rsc.orgrsc.org
Table 1: Catalytic Hydrogenation of 2-(1-Methylbut-2-en-1-yl)aniline
| Precursor | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-(1-Methylbut-2-en-1-yl)aniline | 10% Pd/C | Ethyl Acetate | Room Temperature, H₂ atmosphere | 92-93% rsc.orgsci-hub.se |
Reductive amination offers a versatile and convergent approach for synthesizing amines. masterorganicchemistry.comlibretexts.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.com
For the synthesis of this compound, a hypothetical reductive amination strategy could involve the reaction of an appropriate ortho-aminophenyl ketone with an amine, followed by reduction. Alternatively, aniline could be reacted with a specific branched-chain ketone. While direct literature for this specific compound is sparse, the general applicability of reductive amination makes it a plausible synthetic pathway. masterorganicchemistry.comresearchgate.net Aniline itself can also be used as a catalyst in certain reductive amination reactions. nih.gov
Table 2: General Scheme for Reductive Amination
| Step | Process | Reagents |
|---|---|---|
| 1 | Imine Formation | Ketone/Aldehyde + Amine |
| 2 | Reduction | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst |
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. mdpi.com
A theoretical MCR pathway to this compound or a closely related precursor could be designed. For instance, reactions like the Ugi or Passerini reaction, which combine an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, could potentially be adapted. rug.nl While specific MCRs for this exact target are not prominently documented, the modular nature of MCRs provides a framework for the potential one-pot synthesis of complex aniline derivatives. rug.nl
Synthesis of Key Intermediates Bearing the 2-(1-Amino-3-methylbutyl) Fragment
An alternative synthetic philosophy involves the preparation of key intermediates that can be further elaborated. These intermediates are typically aniline derivatives where the side chain is already in place.
The precursor for the catalytic hydrogenation route, 2-(1-methylbut-2-en-1-yl)aniline, is a crucial intermediate. rsc.orgsci-hub.sescribd.comrsc.org Its synthesis and isomerization have been subjects of study. rsc.orgsci-hub.se This compound serves as the direct antecedent to the final saturated product. rsc.org Research indicates that its isomer, 2-(1-methylbut-1-en-1-yl)aniline, can be synthesized by treating the starting compound with potassium hydroxide (B78521) (KOH) at high temperatures (300 °C), achieving a high yield of 98%. rsc.orgrsc.orgnih.gov
Table 3: Synthesis and Isomerization of Unsaturated Precursors
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(1-Methylbut-2-en-1-yl)aniline | KOH | 300 °C, 1 hour | 2-(1-Methylbut-1-en-1-yl)aniline | 95-98% rsc.orgrsc.orgnih.gov |
Directly introducing a branched alkyl chain onto the aniline ring represents a powerful method for creating key intermediates. Patent literature describes methods for preparing branched alkyl-substituted anilines, such as 2-(1,3-dimethylbutyl)aniline, which is structurally related to the target compound. google.comgoogle.com
These methods involve the reaction of aniline with an alkyl-substituted alkene, such as 4-methyl-1-pentene, in the presence of an aluminum alkyl catalyst. google.comgoogle.com The reaction is typically conducted at elevated temperatures. Different catalysts, including diethylaluminum chloride and ethylaluminum sesquichloride, have been utilized, leading to varying conversions and yields. google.com This approach directly forges the carbon-carbon bond at the ortho position of the aniline ring, establishing the core structure of the desired product. google.comgoogle.com
Table 4: Direct Alkylation of Aniline
| Alkene | Catalyst | Conditions | Product | Aniline Conversion |
|---|---|---|---|---|
| 4-Methyl-1-pentene | Ethylaluminum sesquichloride | 260-262 °C, 17 hours | 2-(1,3-Dimethylbutyl)aniline | 55.6% google.com |
| 4-Methyl-1-pentene | Diethylaluminum chloride | 150 °C (pre-treatment), then heated | 2-(1,3-Dimethylbutyl)aniline | 59.1% google.com |
Stereoselective Synthesis of Chiral Amine Centers
The creation of chiral amine centers, such as the one present in this compound, is a significant challenge in organic synthesis. Achieving the desired three-dimensional arrangement of atoms (stereochemistry) is critical as different stereoisomers can exhibit vastly different biological activities. Several methodologies have been developed to control the stereochemical outcome of reactions that form chiral amines. d-nb.inforesearchgate.net
One of the most powerful and widely used techniques is asymmetric reductive amination . d-nb.inforesearchgate.net This method typically involves two main steps: the formation of an imine from a prochiral ketone or aldehyde and an amine, followed by the asymmetric reduction of the imine to the desired chiral amine. The stereoselectivity of this reduction can be induced by using chiral auxiliaries, chiral catalysts, or enzymes. d-nb.inforesearchgate.net
Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate, directing the approach of the reducing agent to one face of the imine, thereby favoring the formation of one stereoisomer. After the reduction, the auxiliary is cleaved to yield the final chiral amine.
Asymmetric catalysis offers a more atom-economical approach. acs.org Chiral transition metal complexes, often containing ligands with specific stereogenic centers, can catalyze the hydrogenation of imines with high enantioselectivity. acs.org These catalysts create a chiral environment around the reacting molecules, influencing the stereochemical course of the reaction. acs.org Additionally, organocatalysis, which uses small organic molecules as catalysts, has emerged as a valuable tool for the asymmetric synthesis of chiral amines. researchgate.net
Biocatalysis , utilizing enzymes such as transaminases and imine reductases, provides a highly selective and environmentally friendly route to chiral amines. numberanalytics.comdovepress.com Enzymes operate under mild reaction conditions and can exhibit exceptional stereoselectivity, often producing the desired enantiomer in high purity. dovepress.com Protein engineering techniques, including directed evolution, are continuously being employed to develop enzymes with improved substrate scope and catalytic efficiency for the synthesis of complex chiral amines. dovepress.com
The following table summarizes various approaches to stereoselective amine synthesis:
| Method | Description | Key Features |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. d-nb.info | High diastereoselectivity can be achieved; requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Transition Metal Catalysis | Chiral metal complexes catalyze the reaction, inducing enantioselectivity. acs.org | High enantiomeric excesses are possible; catalysts can be expensive and may require careful handling. |
| Organocatalysis | Small, chiral organic molecules are used as catalysts. researchgate.net | Metal-free, often milder reaction conditions; catalyst loading can sometimes be high. |
| Enzymatic Catalysis | Enzymes like transaminases or imine reductases are used to catalyze the stereoselective synthesis. numberanalytics.comdovepress.com | High enantioselectivity, mild reaction conditions, environmentally friendly; enzyme stability and substrate scope can be limitations. dovepress.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction time and cost. Key parameters that are typically investigated include the choice of solvent, temperature, catalyst loading, and the nature of the reagents.
The selection of an appropriate solvent is crucial. The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of the reaction. For instance, in reductive amination, polar aprotic solvents might be favored to facilitate the formation of the imine intermediate.
Temperature plays a significant role in reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired side products or decomposition of the desired product. Therefore, finding the optimal temperature is a trade-off between reaction speed and selectivity.
Catalyst loading is another important factor, particularly in catalytic reactions. Using the minimum amount of catalyst necessary to achieve a high conversion rate is desirable to reduce costs and minimize potential contamination of the final product.
The choice of reagents , such as the reducing agent in a reductive amination, can dramatically affect the outcome. Different reducing agents have varying reactivities and selectivities. For example, milder reducing agents might be required to avoid the reduction of other functional groups present in the molecule.
A systematic approach, often involving Design of Experiments (DoE), is employed to efficiently explore the effects of these parameters and their interactions. This allows for the identification of the optimal set of conditions to achieve the highest possible yield of this compound.
The following table illustrates a hypothetical optimization study for a key synthetic step:
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reducing Agent | Yield (%) |
| 1 | Methanol | 25 | 1 | NaBH₄ | 75 |
| 2 | Tetrahydrofuran (THF) | 25 | 1 | NaBH₄ | 82 |
| 3 | THF | 50 | 1 | NaBH₄ | 88 |
| 4 | THF | 50 | 0.5 | NaBH₄ | 85 |
| 5 | THF | 50 | 1 | NaBH(OAc)₃ | 92 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. pandawainstitute.comathensjournals.gr Green chemistry aims to minimize the environmental impact of chemical production by focusing on several key areas. rsc.org
One of the primary goals is waste prevention . This can be achieved by designing synthetic routes with high atom economy, where the maximum proportion of reactants is incorporated into the final product. rug.nl Catalytic reactions, particularly those that are highly selective, are inherently more atom-economical than stoichiometric reactions. rug.nl
The use of safer solvents and auxiliaries is another core principle. Traditional organic solvents are often volatile, flammable, and toxic. The search for greener alternatives, such as water, supercritical fluids, or biodegradable solvents, is an active area of research. unibo.it Whenever possible, solvent-free reactions are the most environmentally benign option. pandawainstitute.com
Energy efficiency is also a key consideration. athensjournals.gr Synthetic methods that can be conducted at ambient temperature and pressure are preferred over those requiring high energy inputs. Microwave-assisted synthesis, for example, can often accelerate reactions and reduce energy consumption compared to conventional heating methods. athensjournals.gr
The use of renewable feedstocks is a long-term goal of green chemistry. rsc.org Exploring synthetic pathways that start from bio-based materials rather than petroleum-based feedstocks can significantly reduce the carbon footprint of the chemical industry. rug.nl
Finally, the development of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. rug.nlmanchester.ac.uk Catalysts are used in small amounts and can be recycled and reused, which minimizes waste and often leads to more efficient and selective transformations. manchester.ac.uk Biocatalysis, as mentioned earlier, is a particularly green approach due to the biodegradability of the catalysts (enzymes) and the mild reaction conditions typically employed. numberanalytics.com
The following table highlights the application of green chemistry principles in amine synthesis:
| Green Chemistry Principle | Application in Amine Synthesis |
| Prevention | Designing high-yield, high-selectivity reactions to minimize byproducts. |
| Atom Economy | Utilizing catalytic methods like hydrogen borrowing or reductive amination. rug.nl |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and avoiding hazardous intermediates. pandawainstitute.com |
| Designing Safer Chemicals | Synthesizing amine products with reduced toxicity and environmental impact. |
| Safer Solvents and Auxiliaries | Using water, ethanol, or other green solvents; minimizing solvent use. unibo.it |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; using microwave irradiation. athensjournals.gr |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for amine synthesis. rsc.org |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic route. |
| Catalysis | Employing transition metal, organo-, or biocatalysts for higher efficiency and selectivity. acs.orgmanchester.ac.uk |
| Design for Degradation | Designing amine products that biodegrade after their intended use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases. |
Chemical Transformations and Reactivity of 2 1 Amino 3 Methylbutyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The aniline portion of the molecule readily participates in electrophilic aromatic substitution reactions, a cornerstone of arene chemistry. libretexts.org The outcomes of these reactions are heavily influenced by the directing and activating effects of the substituents on the aromatic ring.
The primary aromatic amino group (-NH₂) is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). byjus.com This is due to the nitrogen's lone pair of electrons being delocalized into the π-system of the ring, increasing its electron density and nucleophilicity. This delocalization preferentially increases the electron density at the ortho and para positions, making the amino group an ortho, para-director. byjus.comuci.edu
In 2-(1-amino-3-methylbutyl)aniline, the positions available for substitution are C4 (para to the amino group) and C6 (ortho to the amino group). However, the large 2-(1-amino-3-methylbutyl) substituent at the C2 position exerts considerable steric hindrance. This bulkiness is expected to significantly impede the approach of an electrophile to the adjacent C6 position. Consequently, electrophilic substitution is predicted to occur with high regioselectivity at the less sterically hindered C4 (para) position.
It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the aromatic amino group can be protonated to form an anilinium ion (-NH₃⁺). The anilinium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. byjus.com In this scenario, substitution would be directed to the C3 and C5 positions.
| Reaction Conditions | Nature of Amino Group | Directing Effect | Major Product(s) |
|---|---|---|---|
| Neutral or Weakly Acidic | -NH₂ (Activating) | Ortho, Para | 4-substituted product (Para favored due to sterics) |
| Strongly Acidic | -NH₃⁺ (Deactivating) | Meta | 3- and 5-substituted products |
The strong activating nature of the aniline amino group can often lead to undesirable polysubstitution reactions. For instance, the reaction of aniline with an excess of bromine water rapidly yields 2,4,6-tribromoaniline (B120722) as a precipitate. byjus.com To achieve controlled monosubstitution on the this compound ring, the reactivity of the aromatic amino group must be moderated.
A common and effective strategy is the temporary protection of the amino group via acylation, typically by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide (B955) derivative, N-[2-(1-amino-3-methylbutyl)phenyl]acetamide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group. This moderation prevents multiple substitutions and the increased steric bulk of the acetamido group further enhances the selectivity for substitution at the para position. Following the electrophilic substitution step, the acetyl group can be readily removed by acidic or basic hydrolysis to regenerate the primary aromatic amine.
Reactions Involving the Amino Group
The presence of two primary amino groups—one aromatic and one aliphatic—imparts a dual reactivity profile to the molecule. The aliphatic amine is generally more basic and a stronger nucleophile than the aromatic amine, whose lone pair is delocalized into the benzene ring. This difference in reactivity allows for selective transformations under appropriate conditions.
Both the aliphatic and aromatic amino groups can undergo N-alkylation and N-acylation. Given the higher nucleophilicity of the aliphatic amine, it is expected to react preferentially, especially with sterically accessible electrophiles under kinetically controlled conditions. For example, acylation with an acyl chloride or anhydride would likely lead to the selective formation of an amide at the aliphatic nitrogen. rsc.org A study involving the related compound 2-(1-methylbutyl)aniline demonstrated successful acylation reactions. rsc.orgrsc.org
Selective protection of one amino group allows for the subsequent modification of the other. For instance, after protecting the aromatic amine as an acetamide (B32628) (as described in 3.1.2), the remaining aliphatic amine could be selectively alkylated or acylated.
| Reacting Group | Reagent | Product Structure |
|---|---|---|
| Aliphatic -NH₂ | Acetyl Chloride | Amide at the 1-position of the butyl chain |
| Aromatic -NH₂ | Acetyl Chloride (with prior protection of aliphatic amine) | Acetamide on the benzene ring |
Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the final product with a carbon-nitrogen double bond (C=N). libretexts.orglumenlearning.com
Both primary amino groups in this compound can participate in imine formation. The greater nucleophilicity of the aliphatic amine suggests it would react more readily with carbonyl compounds. The reaction's equilibrium can be shifted toward the imine product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The optimal pH for imine formation is typically weakly acidic (around 4-5), as sufficient acid is needed to catalyze dehydration, but too much acid will protonate the amine nucleophile, rendering it unreactive. libretexts.orglumenlearning.com
Diazotization is a reaction specific to primary aromatic amines and is a powerful tool for introducing a wide array of functional groups onto an aromatic ring. researchgate.net The reaction involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com
This process converts the primary aromatic amino group of this compound into a diazonium salt. While aliphatic amines also react with nitrous acid, the resulting aliphatic diazonium salts are highly unstable and decompose rapidly. organic-chemistry.org The arenediazonium salt, however, is stable enough at low temperatures to be used as a synthetic intermediate. The diazonium group (-N₂⁺) is an exceptional leaving group (departing as stable dinitrogen gas, N₂) and can be displaced by a variety of nucleophiles. masterorganicchemistry.comrsc.org This allows for the synthesis of a wide range of substituted benzene derivatives that are often difficult to prepare by other means.
| Reaction Name | Reagent(s) | Group Introduced |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Schiemann Reaction | HBF₄, then heat | -F |
| - | KI | -I |
| - | H₂O, H₂SO₄, heat | -OH |
| - | H₃PO₂ | -H |
Transformations of the Alkyl Chain and Stereochemical Control
The presence of a chiral center on the alkyl chain introduces the element of stereochemistry to its transformations. Any reaction on the side chain must consider the potential for retention, inversion, or racemization of this stereocenter.
Olefin isomerization is a powerful tool in organic synthesis for creating new chiral centers or thermodynamically more stable double bonds. acs.org While this compound itself is saturated, its derivatives or precursors containing a double bond could undergo such reactions. For instance, a related compound, 2-(1-methylbut-2-en-1-yl)aniline, can be isomerized to 2-(1-methylbut-1-en-1-yl)aniline at high temperatures with a strong base like potassium hydroxide (B78521). rsc.org
Transition-metal catalysis is a common strategy for olefin isomerization. rsc.org The choice of catalyst and chiral ligands can control the stereochemical outcome, which is crucial for synthesizing enantiomerically pure compounds. nih.gov For allylic amine substrates, various catalysts based on iridium, rhodium, or other transition metals can facilitate the migration of the double bond. rsc.org In the context of a chiral amine like this compound, if a double bond were present in the side chain, its isomerization could be directed by the existing stereocenter or controlled by a chiral catalyst to generate specific diastereomers. nih.govresearchgate.net Base-catalyzed methods, including phase-transfer catalysis using cinchona-derived catalysts, have also proven effective for the asymmetric isomerization of allylic amines to enamides. acs.orggoogle.com
Illustrative Data on Related Olefin Isomerization:
| Substrate Type | Catalyst/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Allylic Amine | Cinchona-derived ammonium (B1175870) salt, K3PO4·3H2O | Chiral Enamide | Kinetic resolution via asymmetric isomerization | acs.org |
| Allylic Amine | Rh-catalyst | γ-Chiral Amine | Isomerization/reductive amination sequence | nih.gov |
| 2-(1-Methylbut-2-en-1-yl)aniline | KOH, 300 °C | 2-(1-Methylbut-1-en-1-yl)aniline | Double bond migration to a more stable position | rsc.org |
| Allylic Alcohol | Ir-catalyst | Chiral Olefin | Stereoconvergent isomerization/cross-coupling | rsc.org |
Functional group interconversion (FGI) involves converting one functional group into another through reactions like substitution, oxidation, or reduction. wikipedia.orgimperial.ac.uk For this compound, the primary aliphatic amino group is a key site for such transformations.
The primary amine can be readily converted into a wide array of other functional groups. ub.edufiveable.me For example:
Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amide.
Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.
Diazotization: Treatment with nitrous acid (HONO) could, in principle, convert the primary amine to a diazonium salt. However, aliphatic diazonium salts are notoriously unstable and would likely decompose to form a carbocation, leading to a mixture of elimination and substitution products (e.g., alcohols, alkenes).
Conversion to Azides or Nitriles: The amine could be transformed into other nitrogen-containing functional groups, which are versatile synthetic intermediates. vanderbilt.edu
The aniline nitrogen can also undergo similar reactions, but its reactivity is modulated by the aromatic ring. Selective protection of one amino group would be necessary to achieve selective functionalization of the other. For instance, the aliphatic amine could be selectively protected as a tert-butyloxycarbonyl (Boc) carbamate, allowing for subsequent reactions on the aniline moiety. Such strategies are common in the synthesis of complex molecules containing multiple amine functionalities. nih.govacs.org
Oxidative and Reductive Reactivity Profiles
The oxidation and reduction of this compound can affect both the aromatic ring and the amino groups. libretexts.org
Oxidation: Anilines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com The presence of an electron-donating alkyl group on the ring tends to make the molecule more easily oxidized compared to unsubstituted aniline. nih.gov
Aniline Moiety: Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to complex mixtures, including colored polymeric materials (polyaniline) or quinones. openaccessjournals.com The electrochemical oxidation of N-alkylanilines has been studied, often showing the formation of radical cations that can dimerize or polymerize. acs.org
Aliphatic Amine: The primary aliphatic amine can also be oxidized, though this typically requires specific reagents to avoid reaction at the more sensitive aniline nitrogen.
Benzylic-like Position: The C-H bond at the carbon bearing the amino group (the chiral center) is activated by the adjacent nitrogen and the aromatic ring. Selective oxidation at this position could potentially occur under specific catalytic conditions.
Reduction:
Aromatic Ring Reduction: The benzene ring of the aniline moiety can be reduced to a cyclohexyl ring under forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. imperial.ac.uk This transformation would convert the aromatic amine into an aliphatic amine.
Reductive Amination: While the existing amino groups are already in a reduced state, they can participate in or be formed by reductive amination processes in related synthetic schemes.
Radical Reactions and Their Utility
Radical reactions offer unique pathways for C-C and C-X bond formation. beilstein-journals.org The aniline moiety in this compound can direct or participate in several types of radical transformations.
Radical Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles (and some radicals) to the ortho and para positions. Radical arylation reactions, for example, can occur with high regioselectivity on anilines, favoring the position ortho to the amino group. acs.org
Hydrogen Atom Abstraction: Radicals can abstract a hydrogen atom from either the N-H bonds of the amino groups or the C-H bonds of the alkyl chain. Theoretical studies on the reaction of methyl radicals with aniline show that abstraction from the -NH2 group is a dominant pathway. acs.org Abstraction from the alkyl chain could initiate further reactions like cyclization or functionalization.
Radical Addition: Intramolecular radical addition to the aniline ring is a potential pathway for forming new heterocyclic structures, with computational studies indicating that the electronic nature of both the radical and the aniline are crucial for success. beilstein-journals.org Photochemically induced electron transfer can also initiate radical tandem reactions involving aniline derivatives. rsc.org
Reactions involving Radical Intermediates: The carbonate radical (CO3•−) has been shown to react rapidly with electron-rich anilines, suggesting a pathway for environmental degradation. oup.com
Illustrative Data on Radical Reactions of Anilines:
| Reaction Type | Reactants | Key Observation | Utility | Reference |
|---|---|---|---|---|
| Oxidative Radical Arylation | Anilines, Arylhydrazines | High ortho:meta regioselectivity | Synthesis of 2-aminobiphenyls | acs.org |
| Reaction with Methyl Radicals | Aniline, CH3• | H-abstraction from NH2 is favorable | Mechanistic understanding of combustion/atmospheric chemistry | acs.org |
| Intramolecular Radical Addition | Substituted Anilines | Rate depends on polar effects | Synthesis of N-heterocycles | beilstein-journals.org |
| Reaction with Carbonate Radicals | Anilines, CO3•− | Fast reaction rates with electron-rich anilines | Environmental degradation pathways | oup.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon (¹³C) NMR spectra, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of 2-(1-Amino-3-methylbutyl)aniline is expected to show distinct signals for the aromatic protons and the protons of the chiral 1-amino-3-methylbutyl side chain. The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring, typical of an ortho-substituted pattern. researchgate.net The aliphatic region would feature signals corresponding to the various protons of the side chain.
The key to structural confirmation lies in the splitting patterns and integration values. savemyexams.comlibretexts.org The two primary amine groups (-NH₂) on the aniline (B41778) ring and the side chain would typically appear as broad singlets, which can be confirmed by D₂O exchange experiments. researchgate.net The protons of the two methyl groups on the isobutyl moiety are expected to be diastereotopic due to the adjacent chiral center, potentially resulting in two separate doublets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1-7.2 | Multiplet | 2H | Aromatic (H-3, H-5) |
| ~ 6.7-6.8 | Multiplet | 2H | Aromatic (H-4, H-6) |
| ~ 3.8 | Broad Singlet | 2H | Ar-NH₂ |
| ~ 3.6 | Multiplet | 1H | CH (N) |
| ~ 1.8 | Broad Singlet | 2H | CH-NH₂ |
| ~ 1.5-1.7 | Multiplet | 1H | CH (CH₃)₂ |
| ~ 1.2-1.4 | Multiplet | 2H | CH₂ -CH(CH₃)₂ |
| ~ 0.9 | Doublet | 6H | CH(CH₃ )₂ |
Note: Predicted values are based on general chemical shift ranges and data from analogous compounds like 2-(1-methylbutyl)aniline. rsc.orgrsc.org The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.
A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. savemyexams.com For this compound, all 11 carbon atoms are chemically non-equivalent due to the lack of symmetry, and thus 11 distinct signals are expected. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-donating alkyl substituent. researchgate.net The carbon attached to the aniline nitrogen (C-2) is expected to be significantly shielded compared to the other substituted aromatic carbon (C-1). kpi.ua The aliphatic carbons will appear in the upfield region of the spectrum. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 144-146 | C-1 (Ar-C-NH₂) |
| ~ 130-132 | C-2 (Ar-C-alkyl) |
| ~ 127-129 | C-5 (Ar-CH) |
| ~ 125-127 | C-3 (Ar-CH) |
| ~ 118-120 | C-4 (Ar-CH) |
| ~ 115-117 | C-6 (Ar-CH) |
| ~ 55-58 | C H(NH₂) |
| ~ 45-48 | C H₂-CH(CH₃)₂ |
| ~ 24-26 | C H(CH₃)₂ |
| ~ 22-24 | CH(C H₃)₂ (diastereotopic) |
Note: Predicted values are based on additivity rules and data from related structures like aniline and its alkylated derivatives. rsc.orgkpi.ualibretexts.org
To unambiguously assign all proton and carbon signals and to probe the compound's stereochemistry, advanced 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Strong cross-peaks would be expected between adjacent protons in the side chain: the methine proton at the chiral center (CH-NH₂) would show correlations to the adjacent methylene (B1212753) (CH₂) protons, which in turn would couple to the next methine proton (CH(CH₃)₂), and finally to the terminal methyl protons. This would confirm the connectivity of the entire butyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Each cross-peak in the HSQC spectrum would link a specific proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for definitive assignment of the carbon framework. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOE correlations between the methine proton of the side chain (CH-NH₂) and the H-3 or H-6 protons of the aniline ring would indicate a specific spatial arrangement of the side chain relative to the aromatic ring.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the two primary amine groups and the aromatic ring. rsc.orgrsc.org
The presence of two different primary amine groups (one aromatic, one aliphatic) would be a key feature. The N-H stretching vibrations of primary amines typically appear as a doublet. Therefore, two such doublets might be observed in the 3300-3500 cm⁻¹ region. The N-H bending vibration is also a characteristic peak, usually found around 1600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3350 | N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine |
| 3400-3300 | N-H Stretch (asymmetric & symmetric) | Primary Aliphatic Amine |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1620-1590 | N-H Bend (Scissoring) | Primary Amines |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1320-1250 | C-N Stretch | Aromatic Amine |
Note: Based on general IR correlation tables and spectra of related aniline derivatives. rsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Aniline itself typically exhibits two primary absorption bands. rsc.org The first is a strong band resulting from a π → π* transition of the benzene ring, and the second is a weaker, longer-wavelength band (the 'B-band') attributed to an n → π* transition involving the nitrogen's lone pair of electrons and the aromatic π-system.
For this compound, the ortho-alkyl substituent can cause a slight shift in the absorption maxima (λmax) compared to aniline due to steric and electronic effects.
Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~ 235-245 | π → π | Benzene Ring |
| ~ 285-295 | n → π | Aniline System |
Note: Based on data for aniline and ortho-alkylanilines. rsc.orgbeilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₈N₂, giving it a monoisotopic mass of approximately 178.15 Da. bldpharm.comepa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 178.
The fragmentation of this molecule would be dictated by the stability of the resulting ions. Key fragmentation pathways for amines include alpha-cleavage (cleavage of a bond adjacent to the C-N bond). libretexts.orgmiamioh.edu
Alpha-cleavage at the chiral center: Loss of the isobutyl radical (•CH₂CH(CH₃)₂) would result in a stable benzylic iminium ion at m/z = 121.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the side chain is a very common fragmentation pathway for ortho-alkyl anilines. This would lead to the formation of a C₇H₈N⁺ ion at m/z = 106.
Loss of Ammonia (B1221849): Fragmentation involving the side-chain amine could lead to the loss of ammonia (NH₃), resulting in an ion at m/z = 161. nih.gov
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 161 | [M - NH₃]⁺ | Loss of ammonia from the side chain |
| 121 | [M - C₄H₉]⁺ | Alpha-cleavage with loss of isobutyl radical |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage |
X-ray Diffraction Studies for Solid-State Structure Determination
As of the current body of scientific literature, detailed X-ray diffraction studies specifically for the solid-state structure determination of this compound have not been published. Consequently, crystallographic data, including unit cell dimensions, space group, and other parameters derived from single-crystal X-ray analysis, are not available.
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline form is accomplished through X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules within the crystal lattice.
The table below is a placeholder to illustrate the type of data that would be presented had a crystal structure been determined.
Interactive Data Table: Crystallographic Data for this compound (Hypothetical)
| Parameter | Value (Not Available) |
| Chemical Formula | C₁₁H₁₈N₂ |
| Formula Weight | 178.27 g/mol |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Calculated Density (g/cm³) | Not Available |
| Absorption Coeff. (mm⁻¹) | Not Available |
| F(000) | Not Available |
Computational and Theoretical Studies of 2 1 Amino 3 Methylbutyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. crimsonpublishers.comucl.ac.uk It is particularly useful for predicting the properties of molecules like 2-(1-Amino-3-methylbutyl)aniline.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves a conformational analysis to identify the lowest energy conformer.
The geometry of this compound would be optimized by exploring the potential energy surface through systematic rotation of its dihedral angles. scirp.org The presence of the chiral center at the aminobutyl group introduces additional complexity, leading to different diastereomeric conformations. The final optimized geometry would represent the most stable arrangement of the atoms, where the intramolecular forces are minimized. This stable conformation is influenced by factors such as steric hindrance between the bulky 3-methylbutyl group and the aniline (B41778) ring, as well as potential intramolecular hydrogen bonding between the amino groups. scirp.orgnih.gov
The electronic properties of a molecule are governed by its molecular orbitals. stuba.sk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, which possess lone pairs of electrons. researchgate.net The LUMO, on the other hand, would likely be distributed over the aromatic ring. The presence of the alkyl group would have a minor electronic effect compared to the amino group, which significantly influences the electronic structure of the aniline moiety. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | High (less negative) | Good electron donor |
| LUMO Energy | Low (less positive) | Potential electron acceptor |
| HOMO-LUMO Gap | Relatively small | Indicates chemical reactivity |
Note: The actual values would require specific DFT calculations.
DFT calculations can also be used to predict various spectroscopic properties, which can aid in the experimental characterization of the compound.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govdergipark.org.tr These calculations would predict the 1H and 13C NMR spectra, providing valuable information about the chemical environment of each atom in the molecule.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed to identify the characteristic functional groups present in the molecule. dergipark.org.tr For this compound, key predicted vibrational bands would include N-H stretching frequencies for the two amino groups, C-H stretching for the aromatic and alkyl parts, and C=C stretching for the aniline ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov The aniline chromophore would be expected to exhibit characteristic absorption bands, and the calculations would help in assigning these transitions. researchgate.net
Quantum Chemical Descriptors and Reactivity Predictions
Beyond the FMO analysis, several other quantum chemical descriptors can be calculated to provide a more detailed picture of the molecule's reactivity. scienceopen.comnih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.orgchemrxiv.org It helps in identifying the electron-rich and electron-poor regions, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. crimsonpublishers.comresearchgate.net
For this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red or yellow) around the nitrogen atoms of the amino groups due to their lone pairs of electrons. chemrxiv.orgresearchgate.net These would be the most probable sites for electrophilic attack. Conversely, regions of positive potential (electron-poor regions, typically colored blue) would be expected around the hydrogen atoms of the amino groups and potentially on the aromatic ring, indicating sites susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govuba.ar It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. scienceacademique.comresearchgate.net The stabilization energy associated with these donor-acceptor interactions is a measure of their significance.
Table 2: Predicted Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) | Type of Interaction |
| LP (N) of aniline | π* (C-C) of ring | High | n → π |
| LP (N) of aminobutyl | σ (C-H) adjacent | Moderate | n → σ |
| π (C-C) of ring | π (C-C) of ring | High | π → π* |
Note: LP denotes a lone pair orbital. The actual values and specific interactions would require NBO calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations typically involve calculating the interactions between atoms over time to model the dynamic behavior of a molecule, providing insights into its conformational changes, flexibility, and interactions with its environment. nih.gov This type of analysis is often applied in drug discovery and materials science to understand how a molecule might interact with a biological target or how its physical properties arise from its atomic-level movements. mdpi.comnih.gov
Although direct MD studies on this compound are not available in the reviewed literature, this compound has been utilized as a chemical intermediate in the synthesis of more complex molecules. acs.orgnih.gov For these larger, more elaborate compounds, which incorporate the this compound substructure, computational studies, including MD simulations, may have been performed to understand their interactions with biological targets such as opioid receptors. However, these studies focus on the properties of the final, larger molecule rather than the dynamic behavior of the this compound fragment itself.
Structure–Activity Relationship (SAR) Studies via Computational Methods
Similar to the findings for molecular dynamics simulations, there is a lack of specific structure-activity relationship (SAR) studies conducted computationally solely for this compound in the available scientific literature. SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.orgrivm.nl Computational methods are frequently employed in SAR to predict the activity of new compounds and to guide the design of more potent and selective molecules. researchgate.net
The compound this compound has been mentioned as a building block in the synthesis of κ opioid receptor antagonists. acs.orgnih.gov The SAR studies found in the literature are centered on these larger, more complex antagonist molecules. For example, research by Thomas and colleagues describes the SAR of a series of potent and selective κ opioid receptor antagonists. acs.orgnih.gov These studies investigate how modifications to different parts of the larger molecule, which includes the substructure derived from this compound, affect the antagonist's potency and selectivity. acs.orgnih.gov
Derivatization and Analog Synthesis Utilizing the 2 1 Amino 3 Methylbutyl Aniline Scaffold
Design Principles for Novel 2-(1-Amino-3-methylbutyl)aniline Analogs
The design of novel analogs based on the this compound scaffold is guided by the desired function of the target molecule. Key principles involve the strategic modification of the aniline (B41778) core to influence electronic properties, steric hindrance, and intermolecular interactions.
For applications in materials science , particularly for conductive polymers, design principles focus on:
Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups to the aniline ring can tune the band-gap and conductivity of the resulting polymers. researchgate.net
Enhancing Solubility: Attaching flexible alkyl chains, such as the 1-amino-3-methylbutyl group, can improve the solubility of polyaniline derivatives in common organic solvents, facilitating their processing into films and other forms. rsc.org
Controlling Morphology: The nature of the substituent on the aniline monomer can influence the surface morphology of the polymer, leading to structures ranging from heterogeneous to spherical, which impacts sensor applications. rsc.org
In medicinal chemistry and the development of bioactive compounds, design principles are centered around:
Bioisosteric Replacement: Modifying the scaffold to create bioisosteres, such as substituting a sulfonamide with a sulfonimidamide, can introduce chirality and alter physicochemical properties, potentially leading to improved activity and reduced toxicity.
Structure-Activity Relationship (SAR) Studies: Systematic modifications, such as N-alkylation or the introduction of heterocyclic moieties, are performed to explore how structural changes affect biological activity. nih.govtandfonline.com This often involves computational modeling and docking studies to predict binding affinities with biological targets like kinases. nih.govresearchgate.net
Improving Pharmacokinetics: N-alkylation, particularly N-methylation, of peptide-like structures can enhance metabolic stability, membrane permeability, and oral bioavailability.
Finally, for asymmetric synthesis , the chiral center within the 1-amino-3-methylbutyl substituent is a key design element. This inherent chirality can be used to direct the stereochemical outcome of subsequent reactions, or the scaffold can be synthesized enantioselectively to produce specific stereoisomers. youtube.com
Synthesis of N-Substituted Aniline Derivatives
The primary and secondary amino groups on the this compound scaffold are prime targets for N-substitution, enabling the creation of a wide range of derivatives. Common strategies include reductive amination, acylation, and cross-coupling reactions.
Recent advances have focused on direct reductive cross-coupling of nitroarenes with various partners as an efficient route to N-substituted anilines, avoiding the need for protecting group chemistry. rsc.org For pre-existing anilines, methods like imine condensation followed by isoaromatization offer a catalyst-free pathway to N-substituted 2-benzylanilines. beilstein-journals.org This reaction proceeds smoothly under mild conditions and is scalable. beilstein-journals.org
Another powerful technique is the multicomponent synthesis of functionalized pyrroles, where primary amines react with α-hydroxyketones and oxoacetonitriles. This one-pot reaction demonstrates the utility of the amino group in constructing complex heterocyclic systems attached to the aniline core.
The synthesis of N-acyl derivatives is also a common strategy. For instance, N-substituted 2-isonicotinoylhydrazinecarboxamides have been prepared from anilines and isocyanates, with some derivatives showing significant biological activity. mdpi.com Peptidomimetic synthesis can involve incorporating N-aminoglycine residues, which provides a nucleophilic handle for further derivatization through methods like reductive alkylation. nih.gov
| Reaction Type | Reagents/Catalysts | Product Class | Reference |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones, primary amines | 2-benzyl-N-substituted anilines | beilstein-journals.org |
| Reductive Cross-Coupling | Nitroarenes, various coupling partners (e.g., carbonyls, alkenes) | N-alkylanilines, diarylamines, amides | rsc.org |
| Multicomponent Reaction | α-hydroxyketones, oxoacetonitriles, primary amines | N-substituted 3-cyanopyrroles | |
| Acylation / Carboxamide Formation | Isocyanates, triphosgene | N-substituted hydrazinecarboxamides | mdpi.com |
| Reductive Alkylation (on solid support) | Aldehyde/ketone, TFA | N-alkylated peptidomimetics | nih.gov |
Preparation of Heterocyclic Hybrids Incorporating the Amino-Alkyl Moiety
The aniline and amino-alkyl moieties of the scaffold serve as excellent starting points for the construction of hybrid molecules containing heterocyclic rings. These hybrids are of significant interest in medicinal chemistry and materials science.
Several synthetic strategies are employed:
Annulation Reactions: Indazole scaffolds can be prepared from 2-alkylanilines via diazotization. researchgate.net This method is a cornerstone for creating fused heterocyclic systems.
Condensation Reactions: The reaction of 2-alkylanilines with reagents like ethylene (B1197577) glycol or chloroethanol, often using solid acid catalysts, can yield quinolines. researchgate.net Similarly, reactions with 2,3-dihydrofuran (B140613) can produce N-phenylpyrroles and pyrrolidines. researchgate.net
Madelung Indole Synthesis: A modified Madelung reaction, involving the lithiation of N-(2-alkylphenyl)alkanamides, provides a route to substituted indoles. acs.org
Multicomponent Reactions (MCRs): Three-component reactions are highly efficient for building complex heterocycles. For example, reacting anilines with α-hydroxyketones and oxoacetonitriles can produce highly functionalized pyrroles. Another MCR involves reacting 4-acetylpyridine, malononitrile, and a β-diketone to form chromene derivatives. nih.gov
Cyclization of Derivatives: N-substituted hydrazinecarboxamides, synthesized from anilines, can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com Similarly, reactions with selenoureas can lead to 2-arylamino-1,3-selenazoles. mdpi.com
| Heterocyclic System | Synthetic Method | Precursors/Reagents | Reference |
| Indazole | Diazotization/Cyclization | 2-alkylanilines, tert-butyl nitrite (B80452) | researchgate.net |
| Quinoline | Condensation/Cyclization | 2-alkylanilines, ethylene glycol, acid catalyst | researchgate.net |
| Indole | Modified Madelung Synthesis | N-(2-alkylphenyl)alkanamides, strong base | acs.org |
| Pyrrole/Pyrrolidine | Condensation/Cyclization | 2-alkylanilines, 2,3-dihydrofuran, copper chromite | researchgate.net |
| 1,3,4-Oxadiazole | Cyclization of Hydrazinecarboxamide | N-substituted 2-isonicotinoylhydrazinecarboxamides | mdpi.com |
| Chromene | Multicomponent Reaction | 4-acetylpyridine, malononitrile, β-diketone | nih.gov |
| 1,3-Selenazole | Cyclocondensation | Anilines, N-benzoylselenourea | mdpi.com |
Development of Polymeric Derivatives and Oligomers based on the Aniline Scaffold
The aniline scaffold is a fundamental building block for synthesizing conducting polymers, most notably polyaniline (PANI). The presence of an ortho-alkyl group, such as the (1-amino-3-methylbutyl) group, significantly influences the properties of the resulting polymers. These substituents enhance solubility and modify the polymer's morphology and electronic characteristics.
A study focused on the polymerization of 2-(1-methylbut-2-en-1-yl)aniline, a close structural relative, demonstrated that a series of new PANI derivatives could be synthesized and characterized. rsc.org The synthetic route involved the initial preparation of the aniline monomer, which was then polymerized. rsc.org For example, catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline yields 2-(1-methylbutyl)aniline. rsc.org
These ortho-substituted aniline monomers can be polymerized to create polymers soluble in common organic solvents, a significant advantage over unsubstituted PANI. rsc.org Characterization using techniques like FT-IR and UV-visible spectroscopy indicates that the polymers typically exist in the conductive protonated emeraldine (B8112657) form. rsc.org The substituent also affects the polymer's surface morphology, which is crucial for applications like chemical sensors. rsc.org Research has shown that thin films made from these polymers exhibit high sensitivity to moisture and ammonia (B1221849). rsc.org
The term "scaffold" is also used in tissue engineering to describe porous polymeric structures that support tissue regeneration. nih.govbiomedpharmajournal.orgmdpi.comuel.ac.uk While distinct from the chemical scaffold concept, it's a relevant area where aniline-derived polymers could potentially be used, provided they are biocompatible. The design of these scaffolds focuses on creating biodegradable and porous structures that promote cell adhesion and growth. nih.govresearchgate.net
| Monomer | Polymerization Method | Key Polymer Characteristics | Potential Application | Reference |
| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Polymerization | Soluble in organic solvents, protonated emeraldine form | Chemical sensors (moisture, ammonia) | rsc.org |
| 2-(1-methylbutyl)aniline | Chemical Polymerization | Varied surface morphology based on substituent | Chemical sensors | rsc.org |
| N-alkylanilines | Organometallic Polycondensation | Photoluminescent, soluble in THF, NMP | Emissive materials | |
| General Anilines | Free-radical polymerization (in composite) | Porous, biodegradable (in composite scaffold) | Bone tissue engineering scaffolds | uel.ac.uk |
Chiral Analogs and Enantioselective Synthesis
The this compound scaffold contains a chiral center at the C1 position of the butyl chain. This introduces stereoisomerism, and the synthesis and separation of enantiomers are critical, especially for pharmaceutical applications where different enantiomers can have vastly different biological activities.
The enantioselective synthesis of chiral amines is a major focus of modern organic chemistry. Key approaches applicable to this scaffold include:
Asymmetric Hydrogenation: The reduction of prochiral imines, enamines, or enamides using chiral catalysts is a powerful method for producing enantiomerically enriched amines.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a non-chiral substrate to direct a stereoselective reaction. youtube.com After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com For example, (R)-(−)-2-phenylglycinol can be used to synthesize chiral amino phosphonates. orgsyn.org
Biocatalysis: Enzymes, such as imine reductases (IREDs), offer a highly selective and sustainable route for the asymmetric synthesis of N-substituted α-amino esters through the reductive coupling of α-ketoesters and amines.
The synthesis of enantiospecific sulfonimidamides, which are chiral at the sulfur atom, from anilines and chiral sulfonimidoyl fluorides has also been demonstrated. orgsyn.org This reaction proceeds with an inversion of stereochemistry at the sulfur center, highlighting a method to introduce a different type of chirality into aniline derivatives. orgsyn.org The development of these methods is crucial for accessing the full chemical space of chiral aniline analogs for drug discovery and other applications. youtube.comyoutube.com
| Asymmetric Method | Substrate Type | Catalyst/Reagent | Product Type | Reference |
| Chiral Auxiliary-Directed Synthesis | Isovaleraldehyde, diethyl phosphite | (R)-(−)-1-Amino-1-phenyl-2-methoxyethane | Diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate | orgsyn.org |
| Asymmetric Hydrogenation | Imines, enamines | Chiral transition metal complexes (e.g., Ru, Rh, Ir) | Chiral amines | |
| Biocatalytic Reductive Amination | α-ketoesters, amines | Imine Reductases (IREDs) | Enantiopure N-substituted amino esters | |
| Enantiospecific Nucleophilic Substitution | Chiral sulfonimidoyl fluorides | Anilines, Ca(NTf2)2 | Chiral sulfonimidamides |
Applications of 2 1 Amino 3 Methylbutyl Aniline in Functional Materials Research
Polymerization and Copolymerization of Aniline (B41778) Derivatives
The introduction of substituents onto the aniline monomer is a key strategy for modifying the properties of the resulting polyaniline (PANI). The size, shape, and electronic nature of these substituents can significantly influence the polymerization process and the final characteristics of the polymer.
Synthesis of Polyaniline (PANI) Derivatives with 2-(1-Amino-3-methylbutyl)aniline as Monomer
The synthesis of polyaniline derivatives using this compound as a monomer has been successfully demonstrated. rsc.orgrsc.org In one approach, the monomer, 2-(1-methylbutyl)aniline, was synthesized via the catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline. rsc.orgrsc.org The subsequent polymerization of this aniline derivative, referred to as P-MB, was achieved through oxidative polymerization using ammonium (B1175870) persulfate in an acidic medium. rsc.org
The resulting polymer, poly[2-(1-methylbutyl)aniline], is a dark brown powder. rsc.org Characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy has confirmed the structure and composition of the synthesized polymer. rsc.orgrsc.org Spectroscopic analysis indicates that the polymers exist in the protonated emeraldine (B8112657) form, which is the conductive state of polyaniline. rsc.orgresearchgate.net
A significant advantage of this PANI derivative is its solubility in common organic solvents, which facilitates its processing into thin films for various applications. rsc.orgresearchgate.net This improved solubility is attributed to the presence of the bulky side chain, which increases the flexibility of the macromolecule compared to the rigid structure of unsubstituted PANI. nih.gov
Impact of Side Chain on Polymerization Characteristics
The presence of the 2-(1-amino-3-methylbutyl) side chain has a profound impact on the polymerization characteristics and the properties of the resulting polymer. The bulky nature of this substituent introduces steric effects that can influence the growth of the polymer chain and the final molecular weight of the product. nih.gov
The alkyl side chain affects the packing of the polymer chains, which in turn influences the morphology and conductivity of the material. usm.eduresearchgate.netacs.org While the increased bulkiness can enhance solubility, it can also lead to a more amorphous structure, potentially lowering the electrical conductivity compared to unsubstituted PANI. nih.govusm.edu The large volume of the side chain can limit interchain interactions, which are crucial for efficient charge transport. usm.eduresearchgate.netacs.org Research on other alkyl-substituted polyaniline derivatives has shown that longer and bulkier side chains can create a greater steric hindrance, making the nitrogen atom less accessible for doping, which is essential for conductivity. nih.gov
Studies on phenothiazine-containing polyaniline derivatives have shown that the rigidity of the polymer backbone is affected by the type of side chain, which in turn influences the glass transition temperature (Tg) of the polymer. usm.eduacs.org While specific data for poly[this compound] is not detailed in the provided search results, the general principle that bulkier side chains can decrease interchain interactions and thus lower conductivity is a key consideration. usm.eduresearchgate.net
Chemical Sensor Development
The unique properties of polyaniline derivatives, such as their tunable conductivity and environmental stability, make them excellent candidates for chemical sensor applications. unesp.brmdpi.comacs.org The incorporation of the this compound monomer into polyaniline has been shown to yield materials with high sensitivity to specific analytes. rsc.orgresearchgate.netscribd.com
Gas Sensing Applications (e.g., Ammonia (B1221849), Moisture)
Thin films fabricated from poly[this compound] have demonstrated high sensitivity to both moisture and ammonia. rsc.orgresearchgate.netscribd.com This makes them promising materials for the development of gas sensors for environmental monitoring and other applications. researchgate.netmdpi.com The ability to operate at room temperature is a significant advantage of conducting polymer-based sensors over traditional metal-oxide sensors, which often require high operating temperatures. nih.gov
The sensitivity of these polymer films to ammonia is particularly noteworthy. scribd.commdpi.com Ammonia is a common air pollutant, and the development of low-cost, reliable sensors for its detection is of great importance. mdpi.com
Mechanisms of Sensor Response
The sensing mechanism of polyaniline-based gas sensors is primarily based on the change in the electrical conductivity of the polymer upon interaction with the target analyte. nih.govnih.gov In its conductive, protonated (doped) state, polyaniline has a certain level of conductivity. researchgate.net When exposed to a basic gas like ammonia, a deprotonation (dedoping) process occurs. scribd.com This involves the interaction of ammonia molecules with the polymer backbone, leading to a change in the oxidation state of the polymer and a decrease in its conductivity. scribd.com This change in resistance can be measured and correlated to the concentration of the gas.
The morphology of the polymer film also plays a crucial role in its sensing performance. A higher surface-to-volume ratio, often found in nanofibrous or porous structures, provides more reactive sites for gas adsorption, facilitating a more significant and rapid sensor response. nih.gov While the specific morphology of poly[this compound] films was not detailed in the provided results, studies on other PANI derivatives have shown that changing the substituent can alter the surface morphology from a heterogeneous to a spherical structure, which in turn affects the sensing properties. rsc.orgresearchgate.net
Research into Organic Electronics and Conductive Polymers
The field of organic electronics leverages the unique properties of conducting polymers like polyaniline and its derivatives for applications in various electronic devices. researchgate.net The ability to modify the properties of these polymers through the introduction of functional side chains is a key area of research.
The solubility of poly[this compound] in common organic solvents is a significant advantage for its use in organic electronics, as it allows for the fabrication of thin films using solution-based processing techniques like spin-coating. rsc.org This is a crucial step in the manufacturing of devices such as organic field-effect transistors (OFETs) and sensors. mdpi.comresearchgate.net
Liquid Crystalline Materials Development
The quest for novel liquid crystalline materials, particularly those exhibiting chiral phases, has identified chiral diamines as pivotal structural units. The incorporation of a chiral center, such as the one present in this compound, into a calamitic (rod-like) molecular architecture is a well-established strategy for inducing helical superstructures, leading to the formation of chiral nematic (N) or smectic (Sm) phases. These phases are the cornerstone of technologies such as advanced display devices and optical sensors.
The bifunctionality of this compound allows for several synthetic pathways. Reaction at the more nucleophilic aliphatic amine would yield a mono-Schiff base, which could then be further functionalized. Alternatively, reaction at both amine sites with a suitable dialdehyde (B1249045) could lead to the formation of polymeric liquid crystals (polyazomethines). The inherent chirality of the this compound unit would be imparted to the resulting material, influencing its mesomorphic and optical properties.
While specific research dedicated exclusively to liquid crystals derived from this compound is not extensively documented, the principles of molecular design for liquid crystals allow for a projection of its potential. The combination of the chiral isobutyl group and the aromatic diamine core is expected to give rise to materials with unique phase behaviors. The table below outlines a hypothetical series of Schiff base derivatives and the expected influence of different aromatic aldehydes on their liquid crystalline properties.
| R Group on Aldehyde (R-C₆H₄-CHO) | Expected Mesophase Behavior | Potential Application |
| -OCH₃ (Methoxy) | Nematic phase over a broad temperature range. | Display technologies |
| -CN (Cyano) | Smectic phases due to strong dipole moment. | Ferroelectric devices |
| -NO₂ (Nitro) | Induction of smectic phases, high thermal stability. | High-temperature sensors |
| -CₙH₂ₙ₊₁ (Alkyl chain) | Nematic and/or smectic phases, dependent on chain length. | Phase-change materials |
This table is illustrative and based on established structure-property relationships in liquid crystal research.
Role as Building Blocks for Specialty Chemicals in Industry
Chiral diamines are recognized as crucial building blocks in the fine and specialty chemical industries, particularly for the synthesis of high-value products such as pharmaceuticals, agrochemicals, and catalysts. rsc.org The structure of this compound, being a chiral derivative of o-phenylenediamine (B120857), makes it an exceptionally valuable precursor for a range of complex molecules.
One of the most significant applications of o-phenylenediamines is in the synthesis of benzimidazoles. researchgate.net The condensation of this compound with various aldehydes or carboxylic acids would yield 2-substituted chiral benzimidazoles. This class of heterocyclic compounds is a prominent pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities. The chirality introduced by the 1-amino-3-methylbutyl substituent can be critical for the stereospecific interactions with biological targets, such as enzymes and receptors.
The synthesis of chiral benzimidazoles from this compound can be achieved through several established methods, as outlined in the reaction scheme below.
General Synthesis of Chiral Benzimidazoles
A common synthetic route involves the reaction of the o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent or under acidic conditions to facilitate cyclization.
| Reactant | Reagent/Condition | Product Class | Significance |
| Aldehyde (R-CHO) | Oxidative cyclization | 2-Substituted-chiral-benzimidazoles | Core structure in many pharmaceuticals. |
| Carboxylic Acid (R-COOH) | Condensation (e.g., with polyphosphoric acid) | 2-Substituted-chiral-benzimidazoles | Access to a wide range of derivatives. |
| N-Benzylproline | Ethyl chloroformate, then cyclization | Chiral Benzimidazole-pyrrolidine derivatives | Used as organocatalysts in asymmetric synthesis. tandfonline.com |
This table presents common synthetic transformations for o-phenylenediamines, applicable to the chiral variant.
Furthermore, the dual amine functionality allows for its use in the production of polyamides and polyureas. Polymerization with diacyl chlorides or diisocyanates would result in polymers incorporating the chiral diamine into their backbone. This can significantly influence the polymer's macroscopic properties, including its thermal stability, mechanical strength, and its interaction with other chiral molecules, making such polymers suitable for applications in chiral separations and as specialized engineering plastics. The presence of the chiral side chain disrupts regular polymer chain packing, which can enhance solubility and processability.
In essence, this compound serves as a versatile chiral building block, providing a gateway to a variety of complex molecules with applications spanning from life sciences to material science. Its industrial value lies in its ability to confer chirality and aromatic character to the target molecules efficiently.
Mechanistic Biological Studies Involving 2 1 Amino 3 Methylbutyl Aniline and Its Derivatives
Investigation of Antimicrobial Action Mechanisms at the Cellular Level
Membrane Disruption Studies
While direct studies on the membrane disruption capabilities of 2-(1-amino-3-methylbutyl)aniline are not prominent, the activities of related compounds suggest this as a possible antimicrobial mechanism. Amino acids and their derivatives, particularly D-enantiomers, have been reported to interfere with microbial biofilms. For instance, a mixture containing D-leucine has been shown to disperse biofilms of Bacillus subtilis nih.gov. This action is often linked to interactions with the cell envelope or membrane components. The lipophilic methylbutyl group and the cationic amino group in this compound could facilitate its insertion into the lipid bilayer of microbial membranes, leading to altered permeability, depolarization, and eventual lysis.
Inhibition of Microbial Growth Pathways
Beyond direct membrane damage, derivatives of this compound may inhibit specific microbial metabolic or structural pathways. Amino acids are fundamental to numerous microbial processes, including cell wall synthesis nih.gov.
Peptidoglycan Synthesis: The synthesis of the bacterial cell wall component, peptidoglycan, relies on specific amino acid precursors nih.gov. Structural analogs of these amino acids can act as competitive inhibitors of the enzymes involved in this process, such as racemases and ligases. The leucine-like side chain of this compound could potentially interfere with the incorporation of L-leucine or related amino acids into the pentapeptide chain of peptidoglycan, thereby weakening the cell wall and inhibiting bacterial growth.
Quorum Sensing and Biofilm Formation: Amino acids are also signaling molecules in quorum sensing, a process that regulates virulence and biofilm formation nih.gov. D-amino acids, including D-leucine, can disrupt this communication, leading to the inhibition and dispersal of biofilms nih.gov. The presence of the chiral amino-methylbutyl group suggests that derivatives of this compound could modulate quorum sensing pathways.
Antioxidant Mechanisms at the Molecular Level
Derivatives of this compound, particularly those incorporating selenium, have shown notable antioxidant activity. The mechanism often mimics the function of the natural antioxidant enzyme glutathione (B108866) peroxidase (GPx), which reduces harmful reactive oxygen species (ROS) like hydrogen peroxide. mdpi.comnih.gov
The antioxidant potential of N-substituted benzisoselenazol-3(2H)-ones, including derivatives with a 3-methylbutyl carbon chain (structurally similar to the side chain of the title compound), has been evaluated. These compounds act as potent peroxide scavengers. mdpi.com The proposed mechanism involves the selenium atom, which cycles between oxidized and reduced states, using a thiol cofactor like dithiothreitol (B142953) (DTT) to catalytically reduce peroxides. mdpi.comnih.gov Studies on N-3-methylbutyl phenyl selenides also highlight their role as powerful antioxidants. nih.gov
The structure of the substituent group is crucial for this activity. Research has indicated that the presence of a 3-methylbutyl chain, analogous to that in leucine, confers high reactivity in scavenging hydrogen peroxide. mdpi.com
| Compound | Time for Total Conversion of DTTred to DTTox (min) | Relative Antioxidant Potential |
|---|---|---|
| N-leucine methyl ester benzisoselenazol-3(2H)-one | 3 | High |
| N-bornyl benzisoselenazol-3(2H)-one | 5 | High |
| Other terpene derivatives | >60 | Low |
| Other amino acid benzisoselenazolones | >60 | Low |
Mechanistic Cytotoxicity Studies on Cell Lines (Focus on Molecular Pathways)
DNA Damage Pathways: A well-established mechanism for certain aniline (B41778) derivatives, such as aniline mustards, is the alkylation of DNA. Compounds like melphalan (B128) and chlorambucil (B1668637) induce cytotoxicity by forming DNA interstrand crosslinks, which block DNA replication and transcription, ultimately leading to cell death. nih.gov The ability to produce these crosslinks in cellular DNA has been shown to correlate directly with cytotoxic potency. nih.gov The nucleophilic aniline moiety is a key feature in these molecules, suggesting that derivatives of this compound could potentially be modified to exhibit similar activity.
Microtubule Destabilization and Cell Cycle Arrest: Studies on N-alkyl-substituted isatins, including those with a 3'-methylbutyl group, have revealed another cytotoxic pathway. These compounds were found to destabilize microtubules, inhibit tubulin polymerization, and induce cell cycle arrest at the G2/M phase. researchgate.net This disruption of the cytoskeleton triggers the intrinsic apoptotic pathway, leading to the activation of effector caspases-3 and -7 and subsequent programmed cell death. researchgate.net
Induction of Apoptosis: The cytotoxic activity of N-leucine methyl ester and N-3-methylbutyl benzisoselenazol-3(2H)-ones has been evaluated against several cancer cell lines. mdpi.com These compounds, which demonstrated high antioxidant potential, also exhibited significant antiproliferative activity, with IC₅₀ values in the micromolar range. This suggests that their cytotoxicity may be mediated through the induction of apoptosis, potentially linked to the generation of oxidative stress within cancer cells, a common mechanism for selenium-containing compounds.
| Compound/Derivative Class | Cell Line(s) | Observed IC₅₀ / Effect | Molecular Pathway | Source |
|---|---|---|---|---|
| Aniline Mustards (e.g., Melphalan, Chlorambucil) | LS174T (colon adenocarcinoma), K562 (leukemia) | IC₅₀ values correlate with DNA crosslinking ability | DNA interstrand crosslinking | nih.gov |
| N-leucine methyl ester benzisoselenazol-3(2H)-one | MCF-7 (breast), HEP G2 (liver), HL60 (leukemia) | High antiproliferative activity | Not specified, likely apoptosis induction | mdpi.com |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (lymphoma), Jurkat (leukemia) | 0.49 µM | Microtubule destabilization, G2/M arrest, Caspase-3/7 activation | researchgate.net |
| N-3'-methylbutyl N-substituted isatins | Various | Lower activity compared to aromatic N-substitutions | Microtubule destabilization | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2-(1-Amino-3-methylbutyl)aniline, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of substituted aniline derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route could start with halogenated aniline precursors (e.g., 2-bromoaniline) reacting with 1-amino-3-methylbutane under controlled conditions. Key optimization parameters include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity .
- Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography or recrystallization using ethanol/water mixtures to isolate high-purity products (>98%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be applied to confirm the molecular structure of this compound?
Answer:
- NMR : Analyze and spectra to verify substituent positions. For example, aromatic protons in the aniline ring typically resonate at δ 6.5–7.5 ppm, while the methylbutyl chain shows distinct peaks for methyl (δ 0.8–1.5 ppm) and amine groups (δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve bond angles (e.g., C-N-C ≈ 121°) and torsional strain in the methylbutyl group to confirm stereochemistry .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported crystallographic data for substituted aniline derivatives?
Answer: Discrepancies in bond lengths or angles (e.g., C-N vs. C-C bond variations) may arise from differences in crystallization solvents or measurement techniques. Mitigation strategies include:
- Standardized protocols : Use inert solvents (e.g., hexane/ethyl acetate) to minimize solvent interactions .
- DFT calculations : Compare experimental data with density functional theory (DFT)-optimized structures to identify outliers .
- Multi-technique validation : Correlate X-ray data with neutron diffraction or electron microscopy for high-confidence structural assignments .
Q. How can computational chemistry methods (DFT, MD simulations) be utilized to predict the reactivity and stability of this compound under varying conditions?
Answer:
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amine group may exhibit higher nucleophilicity (HOMO ≈ −5 eV) .
- Stability under thermal stress : Perform molecular dynamics (MD) simulations at elevated temperatures (e.g., 300–500 K) to assess degradation pathways, such as amine oxidation or ring substitution .
Q. What experimental approaches are suitable for studying the compound’s potential in polymer synthesis or functional material design?
Answer:
- Functionalization : Introduce bromomethyl or hydroxyl groups via electrophilic substitution to enable copolymerization with monomers like styrene or acrylates .
- Conductivity testing : Incorporate the compound into polyaniline matrices and measure conductivity via four-probe methods to evaluate its role in charge transport .
Methodological Considerations
Q. How can researchers design experiments to analyze contradictory data on synthetic yields across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
